Valproic acid hydroxamate

Description

Propriétés

IUPAC Name |

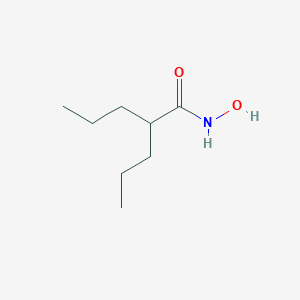

N-hydroxy-2-propylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-3-5-7(6-4-2)8(10)9-11/h7,11H,3-6H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROJGIRXXBBBMPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50147530 | |

| Record name | Valproic acid hydroxamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50147530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106132-78-9 | |

| Record name | Valproic acid hydroxamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106132789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Valproic acid hydroxamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50147530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 106132-78-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Preparation of 2-Propylpentanoyl Chloride

Valproic acid (2-propylpentanoic acid) is treated with oxalyl chloride under anhydrous conditions to form the corresponding acid chloride. The reaction is typically conducted in dry tetrahydrofuran (THF) at 0°C for 30 minutes, followed by warming to room temperature. Excess oxalyl chloride ensures complete conversion, with the reaction progress monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The crude acid chloride is used directly in the next step without purification to minimize hydrolysis.

Reaction with Hydroxylamine

The acid chloride is reacted with hydroxylamine in the presence of potassium hydroxide (KOH) as a base. A methanolic solution of hydroxylamine is added dropwise to the acid chloride at 0°C, and the mixture is stirred for 60 minutes before warming to room temperature. The base neutralizes HCl generated during the reaction, driving the equilibrium toward product formation. The resulting N-hydroxy-2-propylpentanamide is isolated via filtration and purified through recrystallization or column chromatography.

Key Reaction Conditions

| Parameter | Details | Source |

|---|---|---|

| Solvent | Dry THF (Step 1); Methanol (Step 2) | |

| Temperature | 0°C (initial), room temperature (final) | |

| Reaction Time | 30–60 minutes per step | |

| Yield | 34.5–45.7% |

Mechanistic Insights and Optimization Strategies

Reaction Mechanism

The synthesis proceeds via nucleophilic acyl substitution. Oxalyl chloride converts the carboxylic acid group of valproic acid into a highly reactive acyl chloride. Hydroxylamine then attacks the electrophilic carbonyl carbon, displacing chloride and forming the hydroxamic acid bond. The use of KOH ensures deprotonation of hydroxylamine, enhancing its nucleophilicity.

Yield Optimization

-

Temperature Control : Maintaining 0°C during the initial reaction phase minimizes side reactions, such as esterification or polymerization.

-

Solvent Selection : Anhydrous THF and methanol prevent hydrolysis of the acid chloride.

-

Stoichiometry : A 1:1 molar ratio of valproic acid to oxalyl chloride, with excess hydroxylamine (1.2 equivalents), maximizes conversion.

Analytical Characterization

Spectroscopic Data

Purity Assessment

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) confirm purity >95% for the final product.

Industrial-Scale Considerations

While laboratory-scale synthesis is well-established, scaling up requires addressing challenges such as exothermic reactions during chlorination and cost-effective purification. Continuous flow systems could enhance heat dissipation, and membrane-based separation might replace column chromatography for large batches .

Analyse Des Réactions Chimiques

Types of Reactions

N-Hydroxy-2-propylpentanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as halides, amines, and thiols can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, amine derivatives, and various substituted compounds, depending on the specific reagents and conditions used .

Applications De Recherche Scientifique

Anticancer Properties

Mechanism of Action

N-Hydroxy-2-propylpentanamide exhibits notable anticancer activity through several mechanisms, including histone deacetylase (HDAC) inhibition and modulation of reactive oxygen species (ROS) levels. Studies have shown that HO-AAVPA can induce apoptosis in various cancer cell lines, including HeLa and breast cancer cells (MCF-7, MDA-MB-231) .

Case Studies

- HeLa Cells : Research demonstrated that HO-AAVPA significantly reduces the viability of HeLa cells by promoting the translocation of high-mobility group box 1 (HMGB1) from the nucleus to the cytoplasm, which is associated with increased acetylation and altered cellular localization .

- Breast Cancer Cells : Another study highlighted that HO-AAVPA induces cell cycle arrest and decreases GPER expression in breast cancer cells, leading to reduced proliferation .

Hepatotoxicity Evaluation

Safety Profile

A critical evaluation of HO-AAVPA's hepatotoxicity revealed that it does not induce liver injury at therapeutic doses. In studies comparing HO-AAVPA with valproic acid, the former exhibited significantly lower toxicity markers, indicating a safer profile for potential therapeutic use .

Toxicology Studies

- Acute Toxicity : The compound showed an LD50 greater than 2000 mg/kg in animal models, suggesting a high safety margin for further clinical development .

- Biochemical Analysis : Parameters such as alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase levels remained stable, indicating minimal liver damage .

Neuroprotective Effects

Potential in Neurological Disorders

HO-AAVPA's structural similarity to valproic acid suggests potential neuroprotective effects. Its ability to modulate HDAC activity may contribute to neuroprotection against conditions such as epilepsy and neurodegenerative diseases.

Research Findings

Studies have indicated that derivatives like HO-AAVPA can enhance neuronal survival and reduce excitotoxicity in neuronal cell lines, making them candidates for further investigation in treating neurological disorders .

Epigenetic Modulation

Role in Gene Expression

The compound's ability to act as an HDAC inhibitor positions it as a valuable tool for epigenetic research. By altering histone acetylation patterns, HO-AAVPA may influence gene expression profiles associated with various diseases.

Molecular Docking Studies

Recent molecular docking studies have provided insights into the binding affinities of HO-AAVPA with HDAC enzymes, suggesting its potential utility in developing epigenetic therapies .

Summary Table of Applications

| Application Area | Mechanism/Effect | Key Findings |

|---|---|---|

| Anticancer | HDAC inhibition; apoptosis induction | Reduces viability in HeLa and breast cancer cells |

| Hepatotoxicity | Minimal liver injury at therapeutic doses | High safety margin; stable liver enzyme levels |

| Neuroprotection | Modulation of neuronal survival | Potential benefits in epilepsy and neurodegeneration |

| Epigenetic Modulation | Alteration of histone acetylation | Influences gene expression; potential for therapies |

Mécanisme D'action

The mechanism of action of N-Hydroxy-2-propylpentanamide involves the inhibition of histone deacetylases (HDACs), which play a crucial role in regulating gene expression. By inhibiting HDACs, the compound induces the translocation of high mobility group box 1 (HMGB1) protein from the nucleus to the cytoplasm, leading to increased reactive oxygen species (ROS) production and triggering apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Structural and Functional Analogues

N-Hydroxy-4-phenylbutanamide (HL1)

- Molecular Formula: C₁₀H₁₃NO₂

- Structure : A phenyl-substituted butanamide hydroxamate.

- Studies indicate HL1 exhibits higher potency in vitro but lower selectivity for specific HDAC isoforms .

N-Hydroxyoctanamide

- Molecular Formula: C₈H₁₇NO₂ (identical to N-Hydroxy-2-propylpentanamide).

- Structure : Linear octanamide backbone with a terminal hydroxamate group.

- Key Differences : Despite the same formula, the linear structure of N-Hydroxyoctanamide results in distinct physicochemical properties. For example, its predicted collision cross-section ([M+H]+: 137.6 Ų) is similar to N-Hydroxy-2-propylpentanamide ([M+H]+: 137.6 Ų), but differences in branching may affect metabolic stability and membrane permeability .

N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide (Compound 8)

- Molecular Formula: C₁₃H₁₅ClNO₂

- Structure : Cyclohexane ring substituted with a 4-chlorophenyl group.

- However, this may also increase off-target toxicity. Antioxidant assays show Compound 8 has lower radical scavenging activity (DPPH assay) compared to N-Hydroxy-2-propylpentanamide derivatives .

Physicochemical Properties

Notes:

- CCS (Collision Cross Section) : Similar values for N-Hydroxy-2-propylpentanamide and N-Hydroxyoctanamide suggest comparable mass spectrometry profiles, but structural differences influence chromatographic retention times.

- LogP : N-Hydroxy-2-propylpentanamide’s lower LogP than HL1 and Compound 8 indicates better aqueous solubility, critical for oral bioavailability.

Toxicity and Environmental Impact

However, thorough toxicological studies are pending, as with many hydroxamic acids .

Activité Biologique

N-Hydroxy-2-propylpentanamide, also known as HO-AAVPA, is a derivative of valproic acid (VPA) that has garnered attention for its potential biological activities, particularly in cancer treatment. This article delves into its mechanisms of action, pharmacological effects, and research findings related to its biological activity.

Histone Deacetylase Inhibition

HO-AAVPA primarily functions as a selective inhibitor of histone deacetylases (HDACs) , particularly HDAC1 and HDAC8. By inhibiting these enzymes, HO-AAVPA alters the acetylation status of histones and other proteins, leading to changes in gene expression that can promote apoptosis in cancer cells .

Biochemical Pathways

The inhibition of HDACs by HO-AAVPA affects several key biochemical pathways:

- Histone Acetylation and Deacetylation Pathway : This pathway is crucial for regulating gene expression and cellular functions.

- Reactive Oxygen Species (ROS) Production : Treatment with HO-AAVPA has been shown to increase ROS levels, which can contribute to cytotoxic effects in cancer cells .

Antiproliferative Activity

HO-AAVPA has demonstrated significant antiproliferative effects across various cancer cell lines:

| Cell Line | IC50 (mM) | Treatment Duration |

|---|---|---|

| HeLa (Cervical) | 1.6 | 48 hours |

| U87-MG (Glioblastoma) | 0.01 | 48 hours |

| MCF-7 (Breast) | Varies | 48 hours |

| MDA-MB-231 (Triple-Negative Breast Cancer) | Varies | 48 hours |

In studies, HO-AAVPA has been shown to inhibit the growth of HeLa cells by approximately 99% at effective concentrations .

Induction of Apoptosis

Research indicates that HO-AAVPA induces apoptosis in cancer cells through various mechanisms:

- Cell Cycle Arrest : It causes cell cycle arrest in the S phase for MCF-7 cells and reduces G2/M phase progression in both MCF-7 and MDA-MB-231 cells .

- Apoptosis Rates : In a study involving breast cancer cells, apoptosis rates reached 68.4% for MCF-7 and 56.1% for MDA-MB-231 cells after 5 hours of treatment .

Case Studies and Research Findings

Several studies have explored the biological activity of HO-AAVPA:

-

Comparative Study with Valproic Acid

A study compared the effects of HO-AAVPA with VPA on cervical cancer cell lines. Results indicated that HO-AAVPA had a significantly better antiproliferative effect and lower hepatotoxicity compared to VPA . -

Toxicological Evaluation

In an acute toxicity assessment, HO-AAVPA exhibited a high safety profile, with no significant liver injury observed at therapeutic doses. The compound's LD50 was greater than 2000 mg/kg , indicating low toxicity . -

Mechanistic Insights

Another study highlighted that HO-AAVPA not only inhibited HDAC activity but also facilitated the translocation of HMGB1 from the nucleus to the cytoplasm, further contributing to its apoptotic effects on cancer cells .

Q & A

Q. What are the optimal synthesis and purification protocols for N-Hydroxy-2-propylpentanamide (HL2) in laboratory settings?

N-Hydroxy-2-propylpentanamide is synthesized via condensation reactions, yielding ~45.7% as colorless crystals. Key steps include vacuum concentration and crystallization. Purity is confirmed using - and -NMR spectroscopy without further purification, ensuring ligand integrity for subsequent metal complexation studies. Researchers should optimize reaction conditions (e.g., solvent, temperature) to improve yields and minimize by-products .

Q. Which spectroscopic techniques are critical for characterizing N-Hydroxy-2-propylpentanamide and its organotin(IV) complexes?

FTIR and multinuclear NMR (, , ) are essential. FTIR identifies hydroxamate C=O and N–O vibrations, while NMR detects coordination-induced shifts (e.g., deshielding of methylene protons near Sn centers). For complexes, 2D NMR techniques (COSY, HMBC, HSQC) resolve overlapping signals, and -NMR provides geometric insights (e.g., octahedral vs. tetrahedral coordination) .

Advanced Research Questions

Q. How does N-Hydroxy-2-propylpentanamide modulate HDAC isoform selectivity, and what experimental methods validate this?

HL2 alters HDAC isoform selectivity by targeting Zn in the enzyme active site. Researchers assess selectivity via in vitro enzymatic assays using isoform-specific substrates (e.g., HDAC1 vs. HDAC6). Competitive inhibition kinetics (IC) and molecular docking (AUTODOCK 3.0 with Lamarckian GA) predict binding affinities. Comparative studies with suberanilohydroxamic acid (SAHA) highlight structural determinants of selectivity, such as alkyl chain length and substituent effects .

Q. What computational strategies are employed to validate the stability and electronic structure of HL2 complexes?

Density Functional Theory (DFT) at the B3LYP-D3BJ/6-311++G(d,p) level models ligand geometry and Sn–O/N bonding. Theoretical IR and NMR spectra are benchmarked against experimental data to confirm accuracy. Natural Bond Orbital (NBO) analysis quantifies intramolecular hydrogen bonds and charge transfer, explaining stability trends among isomers .

Q. How can researchers resolve NMR signal overlap in organotin(IV) complexes of HL2?

Signal overlap due to magnetic non-equivalence (e.g., methylene groups in HL2 complexes) is addressed via:

- 2D HSQC/HMBC : Correlates - interactions to assign ambiguous peaks.

- Manual spin analysis : Software-assisted iterative fitting (e.g., MestReNova) refines coupling constants and chemical shifts.

- 119Sn-NMR : Distinguishes coordination environments (e.g., chemical shifts > -400 ppm indicate octahedral geometry) .

Q. What methodologies reconcile discrepancies between computational predictions and experimental data for HL2 complexes?

Discrepancies in vibrational frequencies or NMR shifts are resolved by:

- Adjusting DFT functional parameters (e.g., dispersion corrections).

- Including solvent effects explicitly in simulations (e.g., PCM model for CDCl).

- Validating hydrogen bond networks via temperature-dependent NMR or X-ray crystallography .

Q. How do researchers design in vitro assays to evaluate the antiproliferative activity of HL2-based complexes?

Antiproliferative activity is tested using:

- Cell viability assays : MTT or SRB on cancer cell lines (e.g., HeLa, MCF-7).

- Dose-response curves : IC values are compared to cisplatin or SAHA controls.

- Mechanistic studies : Flow cytometry for apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) .

Methodological Considerations

- Contradiction Management : Conflicting NMR assignments are addressed by cross-referencing synthetic intermediates or using isotopically labeled analogs.

- Data Reproducibility : Standardize reaction protocols (e.g., inert atmosphere for Sn complexes) and validate spectral data against published reference compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.